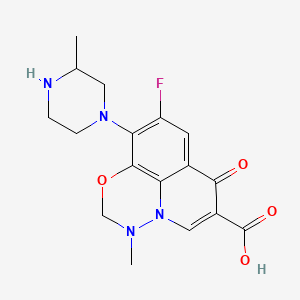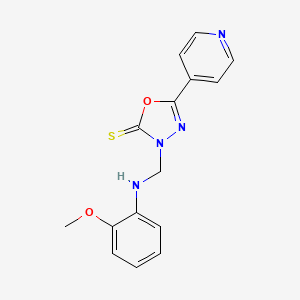
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route might involve the following steps:
Formation of the hydrazide: Reacting an appropriate carboxylic acid with hydrazine hydrate.
Cyclization: Treating the hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring.
Functionalization: Introducing the 2-methoxyphenyl and 4-pyridinyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at the oxadiazole ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions could introduce various functional groups at specific positions on the oxadiazole ring.
科学的研究の応用
Chemistry: As building blocks for the synthesis of more complex molecules.
Biology: As potential antimicrobial, antifungal, and anticancer agents.
Medicine: As potential drugs for the treatment of various diseases.
Industry: As components in materials science, such as in the development of polymers and other advanced materials.
作用機序
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives would depend on their specific biological activity. Generally, these compounds might interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler derivative with similar core structure.
1,3,4-Oxadiazole-2-oxide: An oxidized form of the oxadiazole ring.
1,3,4-Thiadiazole derivatives: Compounds with a similar ring structure but containing sulfur instead of oxygen.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- lies in its specific functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
CAS番号 |
84249-75-2 |
|---|---|
分子式 |
C15H14N4O2S |
分子量 |
314.4 g/mol |
IUPAC名 |
3-[(2-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H14N4O2S/c1-20-13-5-3-2-4-12(13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3 |
InChIキー |
BIOVDCNBIAHGEN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


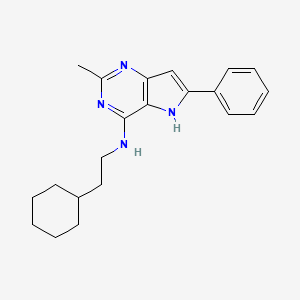

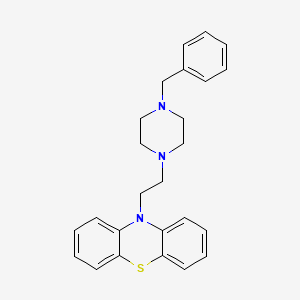
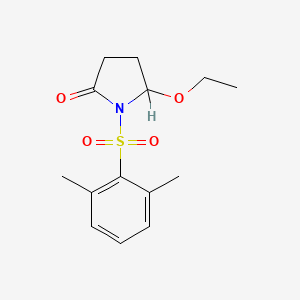
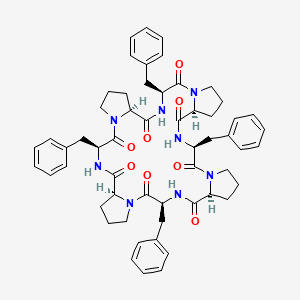
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
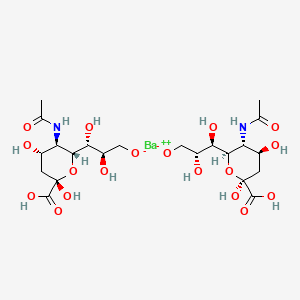
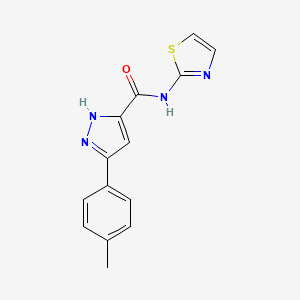

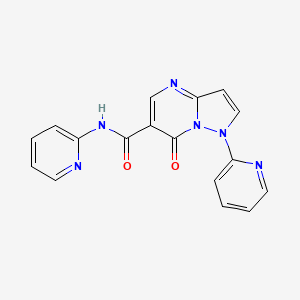
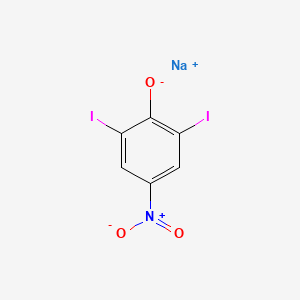
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
